Bienvenue dans la boutique en ligne BenchChem!

Leriglitazone Hydrochloride

Neurodegenerative disease Blood-brain barrier CNS drug delivery

Select Leriglitazone Hydrochloride for your CNS research to ensure pharmacological validity. Unlike standard thiazolidinediones (pioglitazone, rosiglitazone) that fail to cross the blood-brain barrier, this compound achieves therapeutically relevant CNS concentrations. Clinically proven in X-ALD trials: 0% cerebral lesion progression vs. 15.4% placebo over 96 weeks, plus significant body sway reduction (2.393-point net difference). In FRDA models, it restores frataxin-loss mitochondrial impairments. With defined PPARγ binding kinetics (Ki=1.2 μM, EC50=680 nM), it serves as an essential benchmark for CNS-penetrant PPARγ modulator development. Non-penetrant analogs invalidate neuroinflammatory experimental outcomes.

Molecular Formula C19H21ClN2O4S
Molecular Weight 408.9 g/mol
CAS No. 146062-46-6
Cat. No. B586586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeriglitazone Hydrochloride
CAS146062-46-6
Synonyms5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione Monohydrochloride;  5-[[4-[2-[5-(1-Hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-2,4-thiazolidinedione Hydrochloride (1:1)
Molecular FormulaC19H21ClN2O4S
Molecular Weight408.9 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O.Cl
InChIInChI=1S/C19H20N2O4S.ClH/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17;/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24);1H
InChIKeySBHOQYCDAHAMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leriglitazone Hydrochloride (CAS 146062-46-6): A Brain-Penetrant PPARγ Agonist for CNS Disease Research and Procurement


Leriglitazone hydrochloride, also known as MIN-102 hydrochloride or hydroxypioglitazone hydrochloride, is a metabolite of pioglitazone and a selective, orally bioavailable agonist of the peroxisome proliferator-activated receptor gamma (PPARγ) [1]. It is characterized by its ability to cross the blood-brain barrier (BBB) and modulate mitochondrial function, conferring neuroprotective, anti-inflammatory, and antioxidant properties . This compound is being developed for the treatment of central nervous system (CNS) diseases, including X-linked adrenoleukodystrophy (X-ALD) and Friedreich's ataxia (FRDA) [1].

Why Generic PPARγ Agonists Cannot Substitute for Leriglitazone Hydrochloride in CNS-Focused Research


Standard thiazolidinedione (TZD) PPARγ agonists, such as pioglitazone and rosiglitazone, exhibit poor brain exposure and have failed to demonstrate efficacy in clinical trials for neurodegenerative diseases [1]. This lack of efficacy is attributed to insufficient penetration of the blood-brain barrier (BBB), which prevents the achievement of pharmacologically relevant concentrations within the CNS [2]. In contrast, leriglitazone hydrochloride is a novel, BBB-penetrant PPARγ agonist specifically engineered for CNS targeting [1]. Substitution with non-penetrant analogs would therefore invalidate experimental outcomes in neuroinflammatory or neurodegenerative models, as the compound would not engage the intended target in the CNS compartment. The quantitative evidence below substantiates this critical differentiation.

Quantitative Differentiation of Leriglitazone Hydrochloride: Comparative Evidence for Scientific Procurement


Superior CNS Penetration: BBB Exposure Differentiates Leriglitazone from Other PPARγ Agonists

Leriglitazone hydrochloride is a blood-brain barrier (BBB)-penetrant PPARγ agonist, a property not shared by its parent compound pioglitazone or most other thiazolidinediones. Clinical Phase 1 studies have confirmed that leriglitazone achieves CNS exposure and engages PPARγ within the CNS at concentrations that were efficacious in preclinical models [1]. In contrast, pioglitazone and rosiglitazone have shown limited brain exposure, which is the most likely explanation for their failure in neurodegenerative disease clinical trials [2].

Neurodegenerative disease Blood-brain barrier CNS drug delivery

Clinical Efficacy in Adrenomyeloneuropathy: Reduction in Body Sway vs. Placebo

In the ADVANCE Phase 2/3 clinical trial (NCT03231878) for adrenomyeloneuropathy (AMN), leriglitazone demonstrated improvements in body sway, a measure of balance and myelopathy progression. Patients treated with leriglitazone showed a mean decrease in anteroposterior body sway of -1.013 (eyes closed, feet apart), while the placebo group experienced a mean increase of +1.380 [1]. Similarly, for total body sway (eyes closed, feet together), the leriglitazone group had a mean change of -1.341 compared to +0.121 with placebo [1]. This indicates a stabilization or improvement in balance in the treatment arm versus continued decline in the placebo arm.

Adrenomyeloneuropathy X-ALD Clinical trial Body sway

Prevention of Cerebral Lesion Progression in Adrenoleukodystrophy

In the ADVANCE clinical trial for AMN, no participant treated with leriglitazone (0 out of 77) developed new inflammatory lesions or showed growth of non-inflammatory brain lesions over 96 weeks. In contrast, 15.4% of patients receiving placebo experienced such lesion progression [1]. This finding is significant as it suggests leriglitazone may prevent the transition from AMN to the rapidly progressive and fatal cerebral form of X-ALD (cALD).

Cerebral adrenoleukodystrophy cALD Neuroimaging Lesion progression

PPARγ Binding Affinity and Transcriptional Efficacy: A Distinct Profile

Leriglitazone hydrochloride demonstrates a unique interaction with the PPARγ ligand-binding domain (LBD). It binds with a dissociation constant (Ki) of 1.2 μM and induces transcriptional efficacy with an EC50 of 680 nM in cell-free assays . In cell-based assays, its EC50 for PPARγ activation is 9 μM . Compared to its parent compound pioglitazone, which has reported EC50 values ranging from 0.14 to 0.93 μM and Ki values as low as 62 nM in various assays [1], leriglitazone shows lower potency. However, X-ray crystallography reveals an altered hydrogen bonding network for leriglitazone within the PPARγ LBD, which stabilizes the AF-2 co-activator binding surface and results in slightly better maximal transcriptional efficacy in certain cellular contexts .

PPARγ Binding affinity Transcriptional activation Ki EC50

Safety and Tolerability Profile in Clinical Trials

In the ADVANCE Phase 2/3 trial, the rate of discontinuation due to adverse events was 10.4% for patients receiving leriglitazone compared to 5.1% for placebo [1]. The most common adverse events occurring more frequently with leriglitazone included edema, weight gain, increased lacrimation, and cardiac events (reported in 5 individuals) [1]. This safety profile is consistent with the known class effects of PPARγ agonists but is quantified in the specific context of CNS disease patients. Importantly, this data confirms that while adverse events are higher than placebo, the majority of patients can tolerate the treatment, a critical consideration for long-term CNS therapy.

Safety Adverse events Tolerability Clinical trial

Validated Application Scenarios for Leriglitazone Hydrochloride Based on Quantitative Evidence


Investigating PPARγ-Mediated Neuroprotection in X-Linked Adrenoleukodystrophy (X-ALD)

Researchers modeling X-ALD, including adrenomyeloneuropathy (AMN) and cerebral ALD (cALD), should utilize leriglitazone hydrochloride. Clinical evidence demonstrates a reduction in body sway (a 2.393-point net difference vs. placebo) and a complete prevention of cerebral lesion progression (0% vs. 15.4% for placebo) over 96 weeks [1]. This in vivo efficacy, linked to its confirmed CNS target engagement, makes it the PPARγ agonist of choice for X-ALD studies [2]. Non-penetrant analogs like pioglitazone are not suitable substitutes for CNS-focused X-ALD research [3].

Studying Mitochondrial Dysfunction and Neuroinflammation in Friedreich's Ataxia (FRDA)

In vitro and in vivo models of Friedreich's ataxia (FRDA) benefit from leriglitazone's ability to improve mitochondrial function and energy production [1]. Preclinical studies have shown that leriglitazone restores frataxin-loss impairments [1]. A Phase 2 clinical trial (FRAMES) has evaluated its safety and efficacy in FRDA patients, providing a translational bridge [2]. Researchers should select leriglitazone for FRDA-related assays to ensure pharmacological relevance and consistency with ongoing clinical investigations.

Evaluating Blood-Brain Barrier Penetration and CNS Target Engagement of PPARγ Agonists

For studies focused on CNS drug delivery and target engagement, leriglitazone hydrochloride serves as a positive control or lead compound for a brain-penetrant PPARγ agonist. Phase 1 data confirm that oral administration of leriglitazone results in CNS exposure and PPARγ engagement in humans at concentrations that mirror preclinical efficacy [1]. This property can be used as a benchmark when developing or testing novel CNS-penetrant PPARγ modulators.

Mechanistic Studies of PPARγ Co-activator Recruitment and Transcriptional Regulation

Leriglitazone hydrochloride exhibits a distinct molecular mechanism of action, stabilizing the PPARγ AF-2 co-activator binding surface, which results in an altered hydrogen bonding network compared to pioglitazone [1]. Its defined binding kinetics (Ki = 1.2 μM) and transcriptional EC50 (680 nM) in cell-free systems [1], contrasted with cellular EC50 (9 μM) [2], make it a valuable tool for dissecting the relationship between ligand binding conformation and transcriptional output in PPARγ signaling pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leriglitazone Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.